2-Methoxy-4-(piperidin-1-YL)phenylboronic acid
Description
Properties
IUPAC Name |
(2-methoxy-4-piperidin-1-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPTXESWPGJGFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the piperidinyl moiety.
Methoxy Group Addition: The methoxy group can be introduced via electrophilic aromatic substitution reactions, where methanol or a methoxy-containing reagent reacts with the phenyl ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. This reaction is critical for constructing complex molecules in drug discovery .
Key observations:
-
Regioselectivity favors coupling at the para position relative to the methoxy group due to steric and electronic effects .
-
Microwave irradiation enhances reaction efficiency (81% yield in 15 min vs. 71% in 24 h under conventional heating) .
Protodeboronation
Under acidic or oxidative conditions, protodeboronation occurs, yielding the corresponding aromatic hydrocarbon. This side reaction competes with coupling processes.
Piperidine Ring Functionalization
The piperidine moiety undergoes alkylation, acylation, and oxidation, modifying the compound’s physicochemical properties .
Boronate Ester Formation
The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, improving solubility and handling .
| Diol | Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| Pinacol | Toluene, reflux, 12 h | Pinacol boronate ester | Stable to moisture | |
| 1,2-Ethanediol | MeOH, RT, 2 h | Ethylene glycol boronate | Hydrolysis-prone |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation, though the boronic acid group limits direct electrophilic attack .
| Reaction | Reagents | Position | Yield | Notes |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | Meta | 32% | Boronic acid deprotection |
| Sulfonation | SO₃·Py, DCM, RT, 3 h | Para | <10% | Low reactivity |
Coordination Chemistry
The boronic acid acts as a ligand for transition metals, forming complexes with catalytic applications .
| Metal | Ligand System | Application | Reference |
|---|---|---|---|
| Pd(II) | Bidentate via B and N (piperidine) | Suzuki-Miyaura catalysis | |
| Cu(II) | Monodentate via B | Oxidative coupling |
Key Stability Considerations:
Scientific Research Applications
Chemical Properties and Mechanism of Action
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid features a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and piperidinyl groups. This structure allows it to participate effectively in the Suzuki-Miyaura cross-coupling reaction , a key method for forming carbon-carbon bonds. The compound's mechanism involves transmetalation, where it interacts with palladium catalysts to facilitate bond formation.
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds makes it valuable for synthesizing complex organic molecules.
Biological Applications
Recent studies have highlighted its potential as a molecular probe in biological systems. The compound has been investigated for its interactions with various biomolecules, which may lead to therapeutic applications. Notably, it has shown promising results in anticancer research:
- In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly breast cancer models, with an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity. It induces apoptosis through caspase activation and inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets allows it to act as an enzyme inhibitor, modulating the activity of target proteins . The unique structure aids in selective inhibition of pathways relevant to diseases such as cancer.
Industrial Applications
The compound finds utility in developing advanced materials, such as polymers and sensors. Its chemical properties enable the creation of materials with tailored functionalities for specific applications.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase pathways. This research underscores the compound's potential as a therapeutic agent against cancer .
Case Study 2: Biological Target Interaction
In another study focusing on dopamine receptors, the presence of the methoxy group was found to enhance binding affinity towards D2 receptors. This suggests that modifications on the phenyl ring can significantly influence biological activity and receptor interaction profiles .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and drug delivery applications . The piperidinyl group may enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-methoxy-4-(piperidin-1-yl)phenylboronic acid, a systematic comparison with structurally analogous boronic acids is provided below. Key parameters include substituent effects, electronic properties, solubility, and applications.
Table 1: Comparative Analysis of this compound and Analogues
Key Observations
Electronic Effects :
- The methoxy group (-OCH₃) in all compounds donates electrons via resonance, activating the boronic acid for nucleophilic substitution. However, the 4-substituent dominates overall reactivity. For example, the trifluoromethyl group (-CF₃) in 2-methoxy-4-(trifluoromethyl)phenylboronic acid strongly withdraws electrons, enhancing electrophilicity and accelerating cross-coupling reactions compared to the piperidine-substituted analogue .
- The piperidine and piperazine groups introduce basic nitrogen atoms, which can form hydrogen bonds or ionic interactions, making these compounds suitable for targeting biological receptors .
In contrast, 4-methylpiperazine analogues show improved solubility in polar solvents like ethanol or acetone due to enhanced polarity . Methoxycarbonyl-substituted derivatives (e.g., 2-methoxy-4-(methoxycarbonyl)phenylboronic acid) demonstrate better solubility in acetonitrile (MeCN), attributed to the polar ester group .
Applications :
- Pharmaceuticals : Piperidine and piperazine derivatives are prevalent in kinase inhibitor design (e.g., targeting EGFR or ALK kinases) due to their ability to occupy hydrophobic binding pockets .
- Materials Science : Electron-withdrawing groups (e.g., -CF₃, -COOCH₃) enhance stability in conjugated polymers or metal-organic frameworks (MOFs) .
Research Findings and Limitations
- Synthetic Utility : this compound has been employed in the synthesis of crystalline pharmaceutical intermediates, as evidenced by its use in patented kinase inhibitor formulations . However, its steric bulk can reduce reaction yields in sterically hindered cross-couplings compared to smaller analogues like 4-fluorophenylboronic acid .
- Biological Activity : Piperidine-substituted boronic acids exhibit moderate binding affinity for serotonin receptors (e.g., 5-HT₆), though less potent than carborane-containing analogues .
- Stability Issues : Boronic acids with electron-donating groups are prone to protodeboronation under acidic conditions, limiting their use in low-pH environments .
Biological Activity
2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group and a piperidine ring, which contribute to its biological activity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a useful tool in drug design.
The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. Boronic acids often act as enzyme inhibitors by binding to the active sites of target proteins, thereby modulating their activity. This compound's unique structure allows it to selectively inhibit certain pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. It exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. Additionally, it inhibited matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Effects : In studies against Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 6.5 µg/mL, showcasing its potential as an antibacterial agent .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Breast Cancer Study : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups. This suggests its potential use in metastatic breast cancer therapy .
- Enzyme Inhibition Study : Research indicated that the compound effectively inhibited certain enzymes involved in metabolic pathways, providing insights into its role as a drug precursor in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 Value (μM) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | 0.126 (MDA-MB-231) | 6.5 (E. coli) |
| Compound A | Structure A | 0.150 (MDA-MB-231) | 5.0 (E. coli) |
| Compound B | Structure B | 0.200 (MDA-MB-231) | 7.0 (E. coli) |
Q & A
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid as a substrate?
The methoxy and piperidinyl substituents on the phenylboronic acid scaffold enhance its electron-donating properties, improving reactivity in Suzuki-Miyaura reactions. To optimize yield and selectivity:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) at 0.5–2 mol% loading to balance cost and efficiency.
- Base Compatibility : Employ K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or THF) to stabilize the boronate intermediate .
- Temperature Control : Conduct reactions at 60–80°C to accelerate coupling while minimizing side reactions like protodeboronation.
- Substrate Ratio : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to ensure complete conversion .
Q. What are the recommended storage conditions to ensure the stability of this compound?
The compound’s stability is influenced by moisture and oxidation:
- Storage Environment : Keep in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis .
- Desiccants : Include silica gel or molecular sieves to absorb residual moisture.
- Avoid Light Exposure : Store in amber glass vials to mitigate photodegradation .
- Shelf Life Monitoring : Conduct periodic NMR or HPLC analysis to detect degradation (e.g., boronic acid dimerization) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- ¹¹B NMR : Directly identifies boronic acid species (δ ≈ 30 ppm for trigonal planar BO₃) and hydrolyzed boronate forms (δ ≈ 10–20 ppm for tetrahedral B(OH)₄⁻) .
- ¹H/¹³C NMR : Resolves methoxy (δ ~3.8 ppm) and piperidinyl (δ ~1.5–3.0 ppm) protons, confirming substitution patterns .
- FT-IR : Detects B–O stretching (1340–1310 cm⁻¹) and B–OH bending (∼950 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 250.1452 for C₁₂H₁₇BNO₃) .
Advanced Research Questions
Q. How can conflicting reports on the binding interactions of phenylboronic acids with sialic acids be resolved through experimental design?
Two studies propose divergent binding mechanisms for phenylboronic acids with sialic acid (Neu5Ac):
- Otsuka et al. (2003): Proposed binding to the glycerol tail (C-7/C-8) via hydrogen bonding, supported by high binding constants (37.6 M⁻¹ at pH 7.4) .
- Djanashvili et al. (2005): Argued for interactions with the α-hydroxycarboxylate unit (C-1/C-2) at pH <8, citing NMR data .
Resolution Strategies :- pH-Dependent ¹¹B NMR : Monitor boronate speciation across pH 2–12 to identify dominant binding modes.
- DFT Simulations : Model steric and electronic effects of substituents (e.g., methoxy vs. piperidinyl) on binding site preference.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (glycerol) vs. enthalpy-driven (carboxylate) interactions .
Q. What methodologies are employed to functionalize polymers with this compound for targeted drug delivery systems?
- Reductive Amination : React the boronic acid’s formyl derivative with amine-terminated polymers (e.g., PEI, PAMAM dendrimers) in methanol using NaBH₄ as a reductant. Control functionalization density by adjusting molar ratios (e.g., 8:16 NH₂ groups for PAMAM G2) .
- Dynamic Covalent Bonding : Exploit pH-responsive boronate ester formation with diols on protein drugs (e.g., insulin) for controlled release .
- N→B Coordination : Enhance binding affinity by introducing tertiary amines in polymer backbones, leveraging the piperidinyl group’s electron-donating effects .
Q. What role does the piperidinyl substituent play in modulating electronic properties and reactivity in mechanochemical syntheses?
The piperidinyl group:
- Electron Donation : Enhances boronic acid’s nucleophilicity via N lone-pair conjugation, accelerating cross-coupling kinetics .
- Steric Shielding : Reduces undesired side reactions (e.g., homocoupling) by hindering access to the boron center .
- Mechanochemical Activation : In ball-milling syntheses, the substituent improves compatibility with siloxane precursors (e.g., polyphenylsilsesquioxane), enabling solvent-free polymerization into polyboronphenylsiloxanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
